Antiviral Activity in Alpha- vs Beta-D-Xylofuranosyl Nucleoside Derivatives
In a systematic study of alpha- and beta-D-xylofuranosyl nucleosides, the alpha-anomeric derivatives demonstrated a distinct antiviral profile compared to their beta-counterparts. While the specific active compound (an alpha-D-xylofuranosyl derivative of 5-iodocytosine) showed weak anti-HIV-1 activity (IC50 = 58 µM), the beta-anomer was inactive [1]. This anomer-dependent activity confirms that the alpha-configuration of the furanose ring can confer biological properties absent in the beta-anomer.
| Evidence Dimension | Anti-HIV-1 activity of 5-iodocytosine nucleoside derivatives |
|---|---|
| Target Compound Data | IC50 = 58 µM |
| Comparator Or Baseline | beta-D-xylofuranosyl derivative of 5-iodocytosine: Inactive |
| Quantified Difference | Alpha-anomer active (IC50 58 µM) vs beta-anomer inactive |
| Conditions | In vitro anti-HIV-1 assay in CEM-SS cells |
Why This Matters
This demonstrates that alpha-D-xylofuranose is not an interchangeable starting material; selecting the alpha anomer is essential for accessing specific antiviral chemotypes that the beta anomer cannot produce.
- [1] Gosselin G, Bergogne MC, Imbach JL. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogs. J Med Chem. 1993 Jan 8;36(1):215-22. View Source
